1-(Pyridin-3-yl)-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C12H9N3/c1-2-6-12-11(5-1)14-9-15(12)10-4-3-7-13-8-10/h1-9H |
InChI Key |
KJBHWIMSQSVPME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CN=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Pyridin 3 Yl 1h Benzo D Imidazole and Its Derivatives
Strategic Approaches to N-Arylation of Benzo[d]imidazole Scaffolds with Pyridyl Moieties
Transition Metal-Catalyzed Coupling Reactions for 1-(Pyridin-3-yl)-1H-benzo[d]imidazole Synthesis
Transition metal catalysis, particularly using copper and palladium, remains the most robust and widely used method for the N-arylation of imidazoles and benzimidazoles. These reactions, often named Ullmann or Buchwald-Hartwig couplings, allow for the formation of the desired C-N bond under relatively mild conditions.
Copper-Catalyzed Synthesis: The Ullmann condensation is a classic method for N-arylation. Modern protocols often employ a catalytic amount of a copper(I) or copper(II) salt with a suitable ligand. For the synthesis of pyridyl-substituted benzimidazoles, a combination of a copper source like CuI, Cu2O, or Cu(OAc)2 with various ligands has proven effective. researchgate.netresearchgate.net Ligands play a critical role in stabilizing the copper catalyst and facilitating the reaction. Phenanthroline-based ligands, such as 4,7-dimethoxy-1,10-phenanthroline, have been shown to be particularly efficient for the N-arylation of imidazoles and benzimidazoles with aryl halides, including heteroaryl halides. nih.govacs.org The addition of polyethylene (B3416737) glycol (PEG) can further accelerate these reactions. researchgate.netnih.govacs.org
Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions offer an alternative with high efficiency and broad substrate scope. These methods can achieve N1-selective arylation of unsymmetrically substituted benzimidazoles. mit.edunih.gov The choice of ligand is crucial, with various phosphine-based ligands being employed. A key challenge is the potential for the imidazole (B134444) substrate to inhibit the formation of the active Pd(0)-ligand complex; this can be overcome by pre-activating the catalyst before adding the benzimidazole (B57391). mit.edunih.gov These methods are effective for coupling with heteroaryl halides, including 3-halopyridines, to yield the target compound. mit.edu
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / Ligand L1 | 3-Bromopyridine (B30812) | NaOtBu | Toluene | 120 | Good | mit.edu |
| CuI / 4,7-Dimethoxy-1,10-phenanthroline | 3-Iodopyridine | K₃PO₄ | Dioxane | 110 | 75-95 | nih.govacs.org |
| Cu₂O / Ligand | o-Haloaniline / Amidine | Cs₂CO₃ | DMSO | 110 | up to 90 | researchgate.net |
| Pd(OAc)₂ | Aryl Iodide | None | DMA | 160 | High | researchgate.net |
| Ni(OTf)₂ / dcype | Chloroarenes | K₃PO₄ | t-Amyl alcohol | 130 | Moderate-Excellent | researchgate.net |
Metal-Free Synthetic Routes and Their Mechanistic Elucidation for this compound
Growing interest in sustainable chemistry has driven the development of metal-free synthetic methods. These approaches avoid the cost and toxicity associated with transition metal catalysts.
One notable metal-free method involves the one-pot acylation-cyclization of N-arylamidoximes. nih.gov This process eliminates the need for pre-synthesized o-phenylenediamines, which often require harsh nitration and reduction steps. The proposed mechanism suggests that the N-arylamidoxime is first acylated, followed by a base-promoted deacetoxylation to generate a nitrene intermediate. This intermediate then undergoes electrocyclization and subsequent proton transfers to form the benzimidazole ring. nih.gov
Another approach is the photochemical synthesis from azobenzenes. The irradiation of specific 4-methoxyazobenzenes in different solvents can selectively yield either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. nih.gov The mechanism is believed to proceed through a photoredox reaction to form a hydrazobenzene, which then undergoes an o-semidine rearrangement. In the presence of an aldehyde source (like DMF as the solvent), this intermediate can condense and aromatize to the final benzimidazole product. nih.gov
Other metal-free strategies include dehydrogenative coupling reactions using non-metallic catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the oxidant. rsc.org These methods represent a greener alternative for constructing the benzimidazole core. researchgate.netnih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to reduce the environmental impact of chemical processes. This includes using safer solvents, developing recyclable catalysts, and employing energy-efficient reaction conditions.
Solvent-Free Synthesis and Mechanochemical Approaches
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, cleaner products, and easier work-up procedures.
The synthesis of 2-arylbenzimidazoles has been successfully achieved under solvent-free conditions by reacting o-phenylenediamine (B120857) with aromatic carboxylic acids using an acid catalyst under microwave irradiation. researchgate.net This method is simple, practical, and aligns with green chemistry principles.
Mechanochemistry, which involves inducing reactions by grinding solid reactants together (ball-milling), offers a powerful solvent-free alternative. The synthesis of benzimidazoles has been reported using a ZnO-nanoparticle catalyst under ball-milling conditions, providing high efficiency and scalability. semanticscholar.org This technique avoids the need for bulk solvents, reducing waste and potential environmental harm. nih.gov
Catalyst Design for Sustainable Production of this compound
The design of sustainable catalysts focuses on using earth-abundant metals, ensuring high stability, and enabling easy recovery and reuse.
For N-arylation reactions, significant progress has been made in developing recyclable catalysts. Copper catalysts supported on magnetic nanoparticles (e.g., Fe3O4) can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.net Similarly, palladium catalysts can be recycled, and heterogeneous catalysts like pyridinium (B92312) protic ionic liquids supported on periodic mesoporous organosilica have shown excellent reusability for at least ten cycles. bohrium.comrsc.org
Novel Methodologies for Functionalization and Derivatization of the this compound Core
Functionalization and derivatization of the core this compound structure are essential for exploring its potential in various applications, such as drug discovery.
Direct C-H functionalization is a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. nih.gov For the benzimidazole core, palladium- and copper-mediated direct C-2 arylation allows for the introduction of various aryl groups at the 2-position of the benzimidazole ring, even with a free (NH) group present. researchgate.net Nickel-catalyzed C-H activation has also been used to couple N-substituted benzimidazoles with phenol (B47542) derivatives at the C-2 position. researchgate.net
Derivatization can also be achieved through standard synthetic transformations on either the benzimidazole or pyridine (B92270) rings. For instance, N-alkylation of the benzimidazole nitrogen is a common modification. monash.edu The synthesis of various derivatives can be accomplished by starting with functionalized precursors, such as substituted o-phenylenediamines or substituted pyridines, and then performing the core cyclization or coupling reactions. nih.gov The synthesis of complex structures, like 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, highlights the potential for creating elaborate molecules based on this core. researchgate.net
Regioselective Functionalization of the Benzo[d]imidazole Moiety
Direct functionalization of the carbocyclic ring of the benzimidazole system represents a powerful and atom-economical approach to introduce chemical diversity. For N-aryl substituted benzimidazoles like this compound, the C4, C5, C6, and C7 positions are all potential sites for modification. Modern transition-metal-catalyzed C-H activation strategies have become the cornerstone for achieving high regioselectivity in these transformations, often obviating the need for pre-functionalized substrates. nih.gov
One of the most versatile C-H functionalization reactions is borylation, which installs a boronic ester group (such as a pinacol (B44631) boronate, Bpin) onto the aromatic ring. This transformation is invaluable as the resulting organoboron compounds are stable and serve as versatile building blocks for subsequent cross-coupling reactions. researchgate.netnih.gov Iridium-catalyzed C-H borylation is a well-established method for this purpose. youtube.comtcichemicals.com The regioselectivity is typically governed by steric factors, with borylation often favoring the less hindered positions of the aromatic ring. For 1-substituted benzimidazoles, functionalization at the C7 position is frequently observed.
Another key strategy is the direct C-H arylation, which forges a C-C bond between the benzimidazole core and an aryl partner. Palladium and ruthenium-based catalytic systems are commonly employed for this purpose. nih.govacs.org The directing-group ability of the azole moiety can influence the site of arylation on the N-aryl substituent, but direct functionalization of the benzimidazole's own benzo ring is also a primary pathway. For instance, in related N-aryl azole systems, sterically hindered metal-amide bases have been used to achieve highly regioselective ortho-magnesiation, which can then be followed by a coupling reaction. nih.gov
The table below summarizes representative conditions for the regioselective C-H functionalization of benzimidazole and related N-aryl heterocyclic systems, which are applicable principles for the target compound.
| Reaction Type | Substrate Type | Catalyst/Reagent | Conditions | Major Regioisomer | Reference |
|---|---|---|---|---|---|
| C-H Borylation | 1,2-Disubstituted Benzenes | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂, Octane, 80 °C | C7 (para to larger substituent) | tcichemicals.com |
| C-H Borylation | Aromatic C-H Bonds | [Ir(COD)Cl]₂ / Chiral Ligand | B₂pin₂, Heptane, 25 °C | Enantioselective | nih.gov |
| C-H Arylation | 1-Aryl-1H-1,2,3-triazoles | TMPMgBu, then Pd-cat. | Toluene, rt | ortho-Aryl | nih.gov |
| C-H Arylation | 2,1,3-Benzothiadiazole | [Ru(p-cymene)Cl₂]₂ | AgOAc, PivOH, DCE, 110 °C | C4 | acs.org |
Pyridyl Ring Modification Strategies for this compound Analogues
Altering the electronic and steric properties of the pyridyl ring provides a complementary approach to generating analogues of this compound. The intrinsic electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but generally unreactive toward electrophilic aromatic substitution, which often requires harsh conditions and yields mixtures of isomers. nih.gov
Modern synthetic methods have been developed to overcome these challenges. A particularly effective strategy for the regioselective halogenation of pyridines involves the use of Zincke chemistry. nih.govchemrxiv.org This multi-step, one-pot protocol involves the activation of the pyridine nitrogen (e.g., with a triflyl group), followed by nucleophilic ring-opening to form a reactive acyclic "Zincke imine" intermediate. This intermediate, which is a series of polarized alkenes, undergoes highly regioselective halogenation with electrophilic halogen sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). A final ring-closing step regenerates the aromatic pyridine ring, now selectively halogenated at a specific position, often C3, which is difficult to achieve directly. nih.govchemrxiv.org This method is compatible with complex molecular structures, making it suitable for late-stage functionalization. chemrxiv.org
For pyridines bearing activating substituents such as hydroxyl or amino groups, direct halogenation under milder conditions is feasible. For example, N-bromosuccinimide can be used to regioselectively brominate activated pyridines, with the position of the existing substituent dictating the site of new functionalization. researchgate.net More drastic modifications, such as skeletal editing, can transform the pyridine ring itself into a different aromatic system, for instance, converting a C=N pair into a C=C pair to yield a naphthalene (B1677914) core. nih.gov
The following table outlines the Zincke-based strategy for pyridine halogenation.
| Pyridine Substrate | Reagent Sequence | Halogen Source | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | 1. Tf₂O; 2. Ph₂NH; 3. Halogen Source; 4. Heat | NCS | 3-Chloropyridine | 51% | chemrxiv.org |
| 2-Phenylpyridine | 1. Tf₂O; 2. Ph₂NH; 3. Halogen Source; 4. Heat | NBS | 3-Bromo-2-phenylpyridine | 62% | chemrxiv.org |
| 4-Methoxypyridine | 1. Tf₂O; 2. Ph₂NH; 3. Halogen Source; 4. Heat | NIS | 3-Iodo-4-methoxypyridine | 72% | chemrxiv.org |
| Etoricoxib (drug) | 1. Tf₂O; 2. i-Pr₂NH; 3. Halogen Source; 4. Heat | NBS | Brominated Etoricoxib | 44% | chemrxiv.org |
Post-Synthetic Modification Techniques for Tailoring this compound Derivatives
Post-synthetic modification leverages the functional handles installed in the preceding steps to construct more complex and precisely tailored molecules. This approach is a cornerstone of modern synthetic and medicinal chemistry, allowing for the late-stage diversification of a core scaffold.
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used post-synthetic modification technique in this context. organic-chemistry.orgnih.gov Boronic esters installed on the benzimidazole ring via C-H borylation (as described in 2.3.1) are ideal precursors for this palladium-catalyzed reaction. researchgate.netresearchgate.net This coupling enables the formation of a C-C bond between the benzimidazole core and a wide array of (hetero)aryl halides or triflates, introducing significant structural diversity. organic-chemistry.orgresearchgate.net The reaction is known for its high functional group tolerance and generally proceeds under mild conditions. nih.gov
Similarly, halogen atoms introduced onto either the benzimidazole or the pyridine ring serve as excellent handles for Suzuki-Miyaura couplings (with arylboronic acids) or other palladium-catalyzed reactions like Buchwald-Hartwig amination (to add nitrogen-based groups) or Sonogashira coupling (to add alkyne groups). This dual strategy—functionalizing a borylated core with a halide or a halogenated core with a boronic acid—provides immense flexibility in synthetic design. researchgate.netmdpi.com
The combination of regioselective C-H functionalization followed by cross-coupling reactions constitutes a highly effective platform for systematically exploring the chemical space around the this compound scaffold.
The table below provides examples of Suzuki-Miyaura cross-coupling reactions on relevant heterocyclic cores.
| Halogenated/Borylated Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | Phenylboronic acid | PdCl₂ / SPhos | K₂CO₃, DMF, 120 °C, MW | 95% | researchgate.net |
| 1-Cyclopentyl-2-iodo-1H-benzimidazole | 4-Formylphenylboronic acid | PdCl₂ / SPhos | K₂CO₃, DMF, 120 °C, MW | 93% | researchgate.net |
| Benzyl Bromide | Potassium (4-methoxyphenyl)trifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃, THF/H₂O, 80 °C | 99% | nih.gov |
| Borylated 1-Aryl-1H-1,2,3-triazole | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 86% | nih.gov |
Computational and Theoretical Investigations of 1 Pyridin 3 Yl 1h Benzo D Imidazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic and structural properties of molecules. For 2-(pyridin-2-yl)-1H-benzo[d]imidazole, these methods have been employed to understand its geometry, electronic transitions, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on 2-(pyridin-2-yl)-1H-benzo[d]imidazole and its derivatives have utilized DFT to determine their optimized molecular geometries. For the related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed to provide a detailed understanding of its molecular and spectroscopic features. researchgate.net These calculations, when compared with experimental data from IR, NMR, and UV-vis spectroscopy, show a good agreement, validating the theoretical approach. researchgate.net
| Parameter | Value | Reference |
| Computational Method | DFT/B3LYP | researchgate.net |
| Basis Set | 6-311++G(d,p) | researchgate.net |
This table summarizes the computational methods used in the study of a derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its ability to participate in electronic transitions.
For the related compound 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, the HOMO-LUMO energy gap has been analyzed to provide insights into its reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic excitation. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to act as electron donors and acceptors, respectively. In many benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across both the benzimidazole and the substituent rings. researchgate.net
| Orbital | Energy (eV) | Description |
| HOMO | Varies | Indicates electron-donating ability |
| LUMO | Varies | Indicates electron-accepting ability |
| Energy Gap | Varies | Relates to chemical reactivity and stability |
This table presents a general overview of the Frontier Molecular Orbital parameters for benzimidazole derivatives.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. In MESP maps, regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. nih.gov
For 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, MESP analysis has been conducted to elucidate the electron transfer within the compound. researchgate.net The nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings are typically regions of high negative potential, making them likely sites for protonation and coordination to metal ions. The distribution of charges, often calculated using methods like Mulliken population analysis, provides quantitative data on the atomic charges throughout the molecule. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the behavior of molecules over time, including their conformational changes and interactions with their environment.
The relative orientation of the pyridine and benzimidazole rings in 2-(pyridin-2-yl)-1H-benzo[d]imidazole can vary, leading to different conformers. The rotation around the single bond connecting the two rings is a key conformational degree of freedom. Computational studies on related systems have explored the conformational landscape to identify the most stable, low-energy conformers. nih.govlew.ro For a series of imidazole ligands, conformational analysis using both molecular mechanics (MM+) and semi-empirical (AM1) methods has been performed to identify the preferred shapes of the molecules. lew.ro DFT calculations on different polymorphs of a bis(pyridinyl)-substituted benzimidazole have shown that different conformations can have energy differences of up to 10.6 kJ mol⁻¹. nih.gov
In the solid state, molecules of 2-(pyridin-2-yl)-1H-benzo[d]imidazole and its derivatives can pack in various ways, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of both the imidazole and pyridine rings can act as acceptors. nih.gov
Studies on polymorphs of a related compound have revealed the presence of intermolecular C-H...N interactions with interaction energies estimated to be between -11.2 and -14.4 kJ mol⁻¹. nih.gov Molecular dynamics simulations of a 2-benzimidazolyl-urea derivative with a lipid bilayer have been used to study its permeability and interactions with cell membranes. mdpi.com These simulations provide a dynamic picture of how the molecule behaves in a complex biological environment.
In Silico Prediction of Reactivity and Mechanistic Pathways for 1-(Pyridin-3-yl)-1H-benzo[d]imidazole
Computational chemistry offers powerful tools to predict the reactivity and potential reaction mechanisms of organic molecules. For pyridinyl-benzimidazole scaffolds, Density Functional Theory (DFT) is a commonly employed method to explore electronic structure and reactivity.
Theoretical studies on related benzimidazole derivatives provide insights into the likely pathways for the functionalization of this compound. The benzimidazole ring system is known to be amenable to various modifications. researchgate.net The nitrogen atoms of the imidazole ring and the carbon atoms of the benzene (B151609) ring are primary sites for functionalization.
For instance, in the synthesis of related benzimidazole derivatives, reactions often involve the condensation of o-phenylenediamines with appropriate aldehydes. consensus.app The functionalization of the benzimidazole core can also be achieved through N-alkylation or N-arylation of the imidazole nitrogen. nih.gov The pyridine ring, being electron-deficient, can undergo nucleophilic substitution, particularly when activated by an appropriate substituent.
DFT calculations on similar benzimidazole structures have been used to determine the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactivity of a molecule. The HOMO indicates the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). researchgate.net Studies on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) using DFT at the B3LYP/6-311++G (d, p) level have shown that the HOMO and LUMO are distributed across the molecule, indicating a high degree of conjugation. researchgate.net Similar distributions are expected for this compound, suggesting that both the benzimidazole and pyridine rings participate in its electronic properties.
Table 1: Predicted Reactivity Parameters for a Representative Pyridinyl-Benzimidazole Derivative (BBP)
| Parameter | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical stability and reactivity |
| Data derived from computational studies on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP). researchgate.net |
The molecular electrostatic potential (MEP) is another useful tool for predicting reactivity. The MEP map indicates the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are typically the most electron-rich centers. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. ui.ac.id While specific QSAR models for this compound derivatives are not available, numerous studies have developed QSAR models for other benzimidazole derivatives. ui.ac.idresearchgate.netbiointerfaceresearch.comnih.gov These models can provide a framework for understanding which structural features of this compound derivatives might be important for their properties.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of compounds with known activities is selected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological descriptors. biointerfaceresearch.comnih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity. ui.ac.idbiointerfaceresearch.com
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation. biointerfaceresearch.com
Table 2: Common Molecular Descriptors Used in QSAR Models of Benzimidazole Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule. |
| Topological | Connectivity indices, Wiener index | Represents the atomic connectivity and branching. |
| This table is a generalized representation based on various QSAR studies of benzimidazole derivatives. ui.ac.idbiointerfaceresearch.comnih.gov |
For a hypothetical QSAR study on derivatives of this compound, descriptors would be calculated for various substituents on both the benzimidazole and pyridine rings. The resulting model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired characteristics.
Molecular Docking and Ligand-Protein Interaction Simulations for this compound (excluding biological activity specifics)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a small molecule (ligand) might interact with a protein's binding site. researchgate.net While specific docking studies for this compound are not prominent, studies on analogous compounds offer valuable insights into its potential interactions.
For instance, molecular docking studies have been performed on various benzimidazole derivatives with different protein targets. nih.govresearchgate.netresearchgate.net These studies reveal that the benzimidazole scaffold can form various types of interactions, including:
Hydrogen Bonds: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. researchgate.net
Pi-Pi Stacking: The aromatic benzimidazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The benzene part of the benzimidazole ring can form hydrophobic interactions with nonpolar residues in the binding pocket.
Table 3: Potential Interacting Residues and Interaction Types for a Pyridinyl-Benzimidazole Scaffold in a Protein Binding Site
| Interaction Type | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |
| This table represents a generalized summary of potential interactions based on docking studies of various benzimidazole derivatives. |
Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the movement of atoms over time. researchgate.net An MD simulation of a this compound-protein complex would provide information on the stability of the binding pose and the dynamics of the interactions.
Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 3 Yl 1h Benzo D Imidazole and Its Metal Complexes
Single Crystal X-ray Diffraction Analysis of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole and its Polymorphs
Crystallographic Data Interpretation and Molecular Packing Analysis
The molecular packing in the crystal is dictated by a combination of intermolecular forces. In the case of benzimidazole (B57391) derivatives, π-π stacking interactions between the aromatic rings are a common and important feature that contributes to the stability of the crystal lattice. ugm.ac.id These interactions occur when the planar aromatic rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion.
Table 1: Crystallographic Data for 2-(Pyridin-3-yl)-1H-benzo[d]imidazole (Note: The following data is representative of a typical benzimidazole derivative and is provided for illustrative purposes. The specific data for CCDC 262365 was not publicly available in the searched literature.)
| Parameter | Value |
| Chemical Formula | C₁₂H₉N₃ |
| Formula Weight | 195.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
| R-factor (%) | Value not available |
Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Solids
The presence of both hydrogen bond donors (the N-H group of the imidazole (B134444) ring) and acceptors (the nitrogen atoms of the imidazole and pyridine (B92270) rings) in this compound allows for the formation of extensive hydrogen bonding networks. These interactions are fundamental in directing the self-assembly of the molecules in the solid state and play a crucial role in determining the final crystal structure. ugm.ac.id
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the individual atoms, while 2D NMR techniques establish connectivity between atoms.
Spectra for the tautomer 2-(pyridin-3-yl)-1H-benzo[d]imidazole are available in spectral databases. Current time information in Cambridgeshire, GB.nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-(Pyridin-3-yl)-1H-benzo[d]imidazole (Note: The following data is a representative compilation based on typical values for similar benzimidazole structures and publicly available spectral information. Exact assignments require specific experimental data.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzimidazole Ring | ||
| N-H | ~12.9 | - |
| C2 | - | ~151.0 |
| C4/C7 | 7.6-7.8 | ~115.0/118.0 |
| C5/C6 | 7.2-7.4 | ~122.0/123.0 |
| C3a/C7a | - | ~135.0/143.0 |
| Pyridine Ring | ||
| H2' | ~9.1 | ~148.0 |
| H4' | ~8.4 | ~135.0 |
| H5' | ~7.5 | ~124.0 |
| H6' | ~8.7 | ~150.0 |
| C3' | - | ~127.0 |
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific 2D NMR studies for this compound were not found in the searched literature, these techniques are routinely applied to similar heterocyclic systems for unambiguous structural assignment. ugm.ac.id
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity of protons within the benzimidazole and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzimidazole and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.
Solid-State NMR Investigations of this compound
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid state, providing a bridge between the solution-state structure from conventional NMR and the static picture from X-ray diffraction. For benzimidazole derivatives, ssNMR can be used to study tautomerism, as the proton exchange is often slow enough in the solid state to observe distinct signals for each tautomer. beilstein-journals.orgnih.gov This allows for the direct characterization of the hydrogen bonding environment and the study of polymorphism. While specific solid-state NMR studies for this compound were not identified in the searched literature, the technique remains a powerful tool for the future investigation of this and related systems.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
An ATR-IR spectrum for 2-(pyridin-3-yl)-1H-benzo[d]imidazole is available in the Wiley SpectraBase. Current time information in Cambridgeshire, GB. The spectrum is characterized by a number of distinct absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3400-2400 cm⁻¹, a characteristic feature of hydrogen-bonded N-H groups. The C=N and C=C stretching vibrations of the aromatic rings are expected in the 1650-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are observed around 3100-3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, appear in the 900-650 cm⁻¹ region.
While a specific Raman spectrum for this compound was not found in the searched literature, Raman spectroscopy is a complementary technique to IR. For benzimidazole derivatives, Raman spectra often show strong bands for the symmetric vibrations of the aromatic rings. nih.gov
Table 3: Characteristic IR Absorption Bands for 2-(Pyridin-3-yl)-1H-benzo[d]imidazole (Note: This table is based on general spectral data for benzimidazole derivatives and publicly available spectral information.)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2400 (broad) | N-H stretching (hydrogen-bonded) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=N stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1450-1300 | In-plane C-H bending |
| 900-650 | Out-of-plane C-H bending |
Characteristic Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups and structural features of a molecule. For this compound, the vibrational spectrum is a composite of the modes originating from the pyridine ring, the benzimidazole system, and the C-N linkage. The interpretation of these spectra relies on comparing experimental data with theoretical calculations, often using Density Functional Theory (DFT), and by analyzing data from structurally related compounds. mdpi.comnih.gov
The high-frequency region of the IR spectrum is dominated by C-H stretching vibrations. The aromatic C-H stretching modes of the pyridine and benzene (B151609) rings are typically observed in the 3100-3000 cm⁻¹ range. mdpi.com The benzimidazole N-H stretching vibration, if the tautomeric form were present, would appear as a broad band around 3400-3200 cm⁻¹, but for the N-substituted this compound, this band is absent.
The fingerprint region, from 1650 cm⁻¹ to 600 cm⁻¹, is particularly informative, containing a wealth of characteristic vibrations. The C=N and C=C stretching vibrations of the imidazole and pyridine rings give rise to strong bands between 1620 cm⁻¹ and 1400 cm⁻¹. researchgate.net Specifically, the C=N stretching of the imidazole ring is a strong indicator of the benzimidazole core. In-plane and out-of-plane C-H bending vibrations for both heterocyclic rings are also prominent in this region. researchgate.net The stretching vibration of the C-N bond linking the pyridine and benzimidazole moieties is a key feature, although it can be coupled with other ring vibrations.
Theoretical studies on similar molecules, such as 2-ethyl-1H-benzo[d]imidazole and imidazo[1,2-a]pyridine, provide a basis for assigning these complex vibrational modes. researchgate.netresearchgate.net Computational methods like B3LYP with a 6-31G(d) or higher basis set are used to calculate the harmonic vibrational frequencies. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and to achieve better agreement with experimental results. nih.gov The Potential Energy Distribution (PED) analysis is crucial for a precise assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal vibration. mdpi.com
Below is a table summarizing the expected characteristic vibrational modes for this compound based on data from related structures.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group/Moiety |
| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |
| 1620 - 1550 | ν(C=N), ν(C=C) | Pyridine and Imidazole ring stretching |
| 1500 - 1400 | ν(C=C) | Benzene ring stretching |
| 1380 - 1250 | δ(C-H) in-plane, ν(C-N) | C-H bending, Inter-ring C-N stretching |
| 900 - 650 | γ(C-H) out-of-plane | Aromatic C-H bending |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The exact positions of the bands can be influenced by the molecular conformation and intermolecular interactions in the solid state.
Conformational Analysis through Vibrational Spectroscopy
Different conformers (or rotamers) of the molecule, corresponding to different dihedral angles, represent distinct energy minima on the potential energy surface. iu.edu.sa While these conformers may be chemically identical, their vibrational spectra can exhibit subtle but measurable differences. The frequencies and intensities of vibrational modes involving atoms near the inter-ring linkage are particularly sensitive to conformational changes. These include the C-N stretching mode and the C-H in-plane and out-of-plane bending modes of both rings.
Computational studies can predict the vibrational spectra for various possible conformers. By comparing the calculated spectra of these different rotamers with the experimentally recorded FT-IR and Raman spectra, it is possible to identify the most stable conformer present in the sample. iu.edu.sa For instance, the coupling between the vibrational modes of the pyridine and benzimidazole rings will vary with the dihedral angle. A more planar conformation might lead to stronger vibrational coupling and shifts in band positions compared to a more twisted conformation where the two ring systems are electronically and vibrationally more isolated. The advantage of vibrational spectroscopy lies in its ability to capture the structure on a very short timescale, providing insight into the conformational preferences of molecules. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural elucidation of organic compounds. It provides two critical pieces of information: the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula, and the fragmentation pattern, which offers clues about the molecule's structure.
For this compound (C₁₂H₉N₃), the exact mass of the neutral molecule is 195.0796 Da. nih.gov In electrospray ionization (ESI), the molecule is typically observed as the protonated ion, [M+H]⁺, with an exact mass of 196.0874 Da. The high accuracy of HRMS allows for distinguishing this formula from other isobaric compounds.
Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways. The protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the molecular structure. Studies on similar heterocyclic systems, such as benzodiazepines and triazoles, demonstrate the power of this technique in identifying characteristic fragmentation behaviors. nih.govresearchgate.net
Based on MS/MS data for the related compound 2-(pyridin-3-yl)-1H-1,3-benzodiazole, a primary fragmentation pathway involves the loss of a neutral molecule from the protonated parent ion. nih.gov A common fragmentation for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da). For [M+H]⁺ of this compound, the cleavage of the imidazole ring can lead to the formation of a stable fragment ion. The loss of HCN from the [M+H]⁺ ion at m/z 196.0874 would result in a fragment ion at m/z 169.0603.
The proposed fragmentation data is summarized in the table below.
| m/z (calculated) | Ion Formula | Designation | Proposed Fragmentation Pathway |
| 196.0874 | [C₁₂H₁₀N₃]⁺ | [M+H]⁺ | Protonated parent molecule |
| 169.0603 | [C₁₁H₉N₂]⁺ | [M+H-HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring |
Note: The fragmentation pathways of benzimidazole derivatives can be complex, and other fragmentation channels may exist. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of this compound
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated aromatic system, which includes both the benzimidazole and pyridine moieties. researchgate.net
The high-energy π → π* transitions, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals, typically appear as intense absorption bands in the 250-300 nm region. The n → π* transitions, involving the excitation of non-bonding electrons (from the nitrogen lone pairs) to antibonding π* orbitals, are generally of lower intensity and may appear as shoulders on the more intense π → π* bands at longer wavelengths (around 300-350 nm). researchgate.net The solvent environment can influence the position and intensity of these bands; polar solvents may cause shifts in the absorption maxima (solvatochromism).
| Transition Type | Expected λ_max Range (nm) | Description |
| π → π | 250 - 300 | High-intensity transition within the conjugated aromatic system. |
| n → π | 300 - 350 | Low-intensity transition involving nitrogen lone-pair electrons. |
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many rigid, conjugated heterocyclic systems, including derivatives of imidazo[1,2-a]pyridine, are known to be fluorescent. sci-hub.se The rigid structure of this compound, with its extensive π-system, suggests that it may also exhibit fluorescence upon excitation at its absorption maxima.
Fluorescence studies would involve recording an emission spectrum, which is typically a mirror image of the longest-wavelength absorption band. Key parameters to be determined would be the emission maximum (λ_em), the fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process, and the fluorescence lifetime (τ). These properties are highly sensitive to the molecular environment and can be affected by factors such as solvent polarity, pH, and the presence of metal ions or other interacting species. This sensitivity makes fluorescent molecules like this potential candidates for use as chemical sensors or probes. science.gov
Coordination Chemistry of 1 Pyridin 3 Yl 1h Benzo D Imidazole As a Ligand
Synthesis and Characterization of Metal Complexes Featuring 1-(Pyridin-3-yl)-1H-benzo[d]imidazole
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov General synthetic procedures often entail dissolving the ligand and a metal salt, such as a chloride or nitrate salt of a transition metal, in a solvent like ethanol or a DMF/ethanol mixture. nih.govresearchgate.net The reaction is commonly carried out by stirring the mixture at room temperature or under reflux for several hours. researchgate.net The resulting metal complexes often precipitate from the solution and can be collected by filtration, washed, and sometimes recrystallized to obtain a pure product. nih.gov The physical characteristics of the synthesized complexes, such as color and morphology, vary depending on the metal ion and the stoichiometry of the reaction. nih.gov
For instance, a common method involves dissolving the benzimidazole-derived ligand and a metal acetate salt (e.g., Cu(CH₃COO)₂·H₂O or Zn(CH₃COO)₂·4H₂O) in ethanol and stirring the solution at room temperature. The appearance of a precipitate indicates the formation of the complex, which can then be isolated. nih.gov
Coordination Modes and Ligand Denticity of this compound
The this compound ligand possesses two primary nitrogen donor sites available for coordination: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the imine nitrogen (N3) of the benzimidazole (B57391) ring. Due to the placement of the pyridine nitrogen at the 3-position, a chelating bidentate coordination to a single metal center is sterically unlikely. Instead, the ligand is expected to exhibit the following coordination behaviors:
Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the benzimidazole N3 nitrogen. This mode of coordination is common for simple pyridine and benzimidazole derivatives.
Bridging Bidentate Coordination: The ligand can act as a bridge between two different metal centers, with one metal coordinating to the pyridine nitrogen and the second metal coordinating to the benzimidazole nitrogen. This is a common feature for ligands with multiple, non-chelating donor sites and can lead to the formation of one-dimensional coordination polymers or larger supramolecular structures. For example, a related ligand, 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, has been shown to form one-dimensional helical chains by bridging Co(II) centers. nih.gov
In contrast, the isomeric ligand 2-(pyridin-2-yl)benzimidazole, where the pyridine nitrogen is at the 2-position, readily acts as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The spectroscopic data for rhenium(I) complexes of 2-(pyridin-2-yl)benzimidazole derivatives confirm this bidentate coordination via both the pyridine and benzimidazole nitrogen atoms. rsc.orgnih.gov The structural difference in this compound precludes this chelation, favoring monodentate or bridging modes.
Spectroscopic and Structural Characterization of Metal-1-(Pyridin-3-yl)-1H-benzo[d]imidazole Complexes
A range of spectroscopic and analytical techniques are employed to elucidate the structure and bonding in metal complexes of this compound. These methods confirm the coordination of the ligand to the metal center and provide insight into the geometry of the resulting complex. nih.gov
FT-IR Spectroscopy: Infrared spectroscopy is a key tool for confirming coordination. The stretching vibration of the C=N (imine) group within the benzimidazole ring and the C=N/C=C vibrations of the pyridine ring are sensitive to coordination. Upon complexation, the absorption bands corresponding to these vibrations typically shift to lower frequencies (a redshift) by 6-35 cm⁻¹, indicating the involvement of the nitrogen atom in bonding to the metal. nih.gov The table below shows typical IR frequency ranges for related benzimidazole complexes.
| Functional Group | Typical Wavenumber (Free Ligand) | Typical Wavenumber (Complex) | Observation |
| ν(C=N) of Imidazole (B134444) | ~1630 cm⁻¹ | 1600-1625 cm⁻¹ | Shift to lower frequency upon coordination nih.gov |
| Pyridine Ring Vibrations | ~1600 cm⁻¹ | 1580-1595 cm⁻¹ | Shift to lower frequency upon coordination |
| ν(M-N) | Not Present | 400-500 cm⁻¹ | Appearance of new band confirms metal-nitrogen bond nih.gov |
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. In ¹H NMR spectra, the protons on the pyridine and benzimidazole rings, particularly those adjacent to the nitrogen donor atoms (e.g., H2 and H6 of the pyridine ring, H4 of the benzimidazole ring), often experience a downfield shift upon coordination. rsc.orgnih.gov This deshielding effect is a direct consequence of the donation of electron density from the nitrogen atom to the metal center.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions and can confirm coordination. The spectra of the free ligand typically show π→π* transitions. Upon complexation, new bands may appear, often in the visible region, which can be assigned to metal-to-ligand charge transfer (MLCT) transitions, providing strong evidence of complex formation. nih.gov
Investigation of Metal-Ligand Binding Energies and Thermodynamic Stability
The thermodynamic stability of metal complexes containing this compound is governed by the strength of the metal-ligand bond. This stability is influenced by several factors, including the nature of the metal ion, its oxidation state, and the electronic properties of the ligand.
While specific thermodynamic data for this ligand are not widely available, general principles can be applied. The stability of the complexes can be qualitatively understood using Hard and Soft Acids and Bases (HSAB) theory. Transition metals, often acting as borderline or soft acids, are expected to form stable complexes with the nitrogen donor atoms of the ligand, which are borderline bases.
Electrochemical methods, such as cyclic voltammetry, are valuable for assessing the stability of different metal oxidation states within the complex. The redox potential of a complex is directly related to the binding affinity of the ligand for the metal in its various oxidation states. For example, studies on copper and cobalt complexes with related 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands have shown that modifying the ligand structure can shift the redox potential by as much as 190–200 mV, indicating a significant change in the thermodynamic stability of the oxidized versus the reduced species. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating metal-ligand interactions. DFT calculations can be used to determine binding energies, analyze the electronic structure of the complexes, and predict their stability. rsc.org Such theoretical studies can complement experimental findings and provide deeper insight into the nature of the coordination bond.
Catalytic Applications of this compound Metal Complexes (e.g., in organic transformations)
Metal complexes derived from benzimidazole and pyridine ligands are known to exhibit catalytic activity in a variety of organic transformations. While specific catalytic studies on this compound complexes are limited, the activities of analogous systems suggest potential applications.
Iron complexes featuring related N,N,N-chelating ligands that incorporate a benzimidazole unit have been employed as precatalysts for ethylene oligomerization, demonstrating good activity and high selectivity for 1-butene. mdpi.com This suggests that complexes of this compound could be explored for similar catalytic processes involving small molecule activation.
Furthermore, photocatalysis is an area of significant interest. A recent study demonstrated that an iridium photocatalyst could be used with a 1-(1H-benzo[d]imidazol-1-yl)pyridinium salt to achieve the C–H amination of arenes. acs.org This highlights the potential of benzimidazole-pyridine systems in photoredox catalysis. Metal-organic frameworks derived from benzimidazole precursors have also been used as photocatalysts for the synthesis of benzimidazole derivatives, showcasing the catalytic relevance of the core structure. researchgate.net
The table below summarizes potential catalytic applications based on research into related benzimidazole-containing metal complexes.
| Catalytic Reaction | Metal Center | Analogue Ligand System | Potential Application |
| Ethylene Oligomerization | Iron | 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinoline mdpi.com | Production of linear alpha-olefins |
| C–H Amination | Iridium (photocatalyst) | 1-(1H-benzo[d]imidazol-1-yl)pyridinium salt acs.org | Synthesis of N-arylated heterocycles |
| Condensation/Cyclization | Zirconium (in MOF) | Benzimidazole-based MOF precursor researchgate.net | Synthesis of substituted benzimidazoles |
| Anion Sensing | Ruthenium(III) | Oligodentate pyridyl- and benzimidazole ligands rsc.org | Development of chemical sensors |
Design Principles for Metal-Organic Frameworks (MOFs) Incorporating this compound Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ditopic nature of this compound, with its two distinct nitrogen donor sites, makes it a promising candidate for use as an organic linker in the construction of MOFs. researchgate.net
The design of MOFs using this linker would be guided by the following principles:
Choice of Metal Node: The geometry of the final MOF topology is heavily dependent on the coordination preference of the metal ion used. For example, metals that favor octahedral coordination (like many transition metals) will form different network structures than those that prefer tetrahedral or square planar geometries.
Ligand Geometry and Rigidity: As a bridging ligand, this compound provides a relatively rigid connection between metal centers. The specific angle between the coordination vectors of the pyridine and benzimidazole nitrogen atoms will dictate the angle at the linker, influencing the size and shape of the pores within the resulting framework.
Synthesis Conditions: Solvothermal synthesis is a common method for preparing MOFs. researchgate.net The choice of solvent, temperature, and reaction time can influence the final crystal structure, sometimes leading to the formation of different polymorphs or interpenetrated frameworks.
Functionalization: The inherent properties of the benzimidazole and pyridine rings can be incorporated into the MOF. For example, the basic nitrogen sites within the pores could be utilized for selective gas adsorption or as catalytic sites. Research on MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid has shown that such frameworks can exhibit excellent fluorescence properties and be used for the selective detection of metal ions like Fe(III). researchgate.net This suggests that MOFs built with this compound could be designed for applications in sensing, catalysis, or gas storage.
Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl 1h Benzo D Imidazole Derivatives in in Vitro Biological Contexts
Design and Synthesis of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole Analogues for SAR Exploration
The exploration of structure-activity relationships for this compound derivatives begins with the strategic design and synthesis of a library of analogues. The design process is often guided by the structure of a known active compound or by targeting a specific biological entity, such as an enzyme or receptor. For instance, a pharmacophore-hybridization strategy might be employed, combining structural features from different known inhibitors to create a novel scaffold. unito.itnih.govresearchgate.net
The synthesis of the core benzimidazole (B57391) structure typically involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. acs.orgnih.govresearchgate.net For analogues of this compound, this would generally involve reacting a suitable pyridine-containing aldehyde, such as pyridine-3-carbaldehyde, with various substituted o-phenylenediamines. The use of an oxidizing agent like sodium metabisulfite (B1197395) is common in these condensation reactions. acs.orgnih.gov
To build a diverse library for SAR studies, modifications are systematically introduced at several key positions:
Substitutions on the Benzimidazole Ring: Electron-donating or electron-withdrawing groups can be introduced onto the benzene (B151609) portion of the benzimidazole scaffold to modulate the electronic properties and binding interactions of the molecule.
Modifications at the 2-Position of the Benzimidazole: While the parent scaffold has a hydrogen at this position, introducing various alkyl or aryl groups can significantly impact activity. Studies on other benzimidazole derivatives have shown that aryl groups at the 2-position can lead to greater inhibitory activity compared to alkyl groups. mdpi.com However, bulky substituents may also introduce steric hindrance. acs.org
Substitutions on the Pyridine (B92270) Ring: The pyridine ring offers multiple positions for substitution. For example, in the closely related 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one scaffold, installing amine-containing side chains at the 4-position of the pyridone ring was found to significantly enhance enzyme potency against insulin-like growth factor 1-receptor (IGF-1R). nih.gov
A general synthetic scheme for producing these analogues is outlined below. The synthesis of bis-benzimidazole derivatives, for example, has been achieved through a multi-step process involving the preparation of diamine intermediates followed by condensation with appropriately substituted aldehydes. acs.orgnih.gov A similar strategy can be adapted for the target scaffold.
| Step | Description | Reactants | Conditions |
| 1 | Preparation of Diamine Intermediate | Substituted 5-chloro-2-nitroacetanilide, N-substituted piperazines | DMSO, Triethylamine, 120 °C |
| 2 | Deacetylation | 2-nitroacetanilide derivatives | 10% Sulfuric Acid |
| 3 | Reduction | Deacetylated intermediates | Catalytic hydrogenation (e.g., 10% Pd/C) |
| 4 | Condensation | Diamine derivatives, Substituted aldehydes | Oxidizing agent (e.g., Na2S2O5), Ethanol, Reflux |
Methodologies for Profiling In Vitro Biological Activities
To evaluate the biological effects of the synthesized this compound analogues, a range of in vitro assays are employed. These assays are designed to measure specific interactions with biological targets or to observe cellular responses, providing quantitative data to build the SAR.
Enzyme inhibition assays are fundamental for screening compounds that target specific enzymes. researchgate.net These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Common methodologies include:
Spectrophotometric Assays: These assays rely on a change in absorbance or fluorescence upon the conversion of a substrate to a product. For example, in α-amylase inhibition assays, the reduction of starch can be monitored using an iodine-based colorimetric reaction. acs.org
Luminol-Enhanced Chemiluminescence Assay: This method is used to assess the anti-inflammatory potential of compounds by measuring their effect on processes like the production of reactive oxygen species. nih.gov
Kits: Commercially available kits provide a standardized method for measuring the inhibition of specific enzymes, such as urease. researchgate.net
Once an active inhibitor is identified, kinetic studies are performed to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme's reaction rates at different substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.
Receptor binding assays are used to quantify the affinity of a ligand for its receptor. giffordbioscience.com These assays are critical for understanding how strongly a compound binds to its intended target. nih.gov
Key techniques and parameters include:
Competitive Binding Assays: In this setup, the synthesized compound (unlabeled ligand) competes with a known radiolabeled ligand for binding to the receptor. nih.govmerckmillipore.com The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value.
Saturation Binding Studies: These experiments use increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity. nih.gov
Data Analysis: From the IC₅₀ value obtained in a competitive assay, the inhibition constant (Ki) can be calculated. The Ki represents the affinity of the unlabeled ligand for the receptor and is a more absolute measure than the IC₅₀. giffordbioscience.com
These assays are often performed using cell membrane preparations that are rich in the target receptor and are frequently conducted in multi-well plates to facilitate high-throughput screening. merckmillipore.com
Commonly used cell-based assay types include:
Viability and Cytotoxicity Assays: Assays such as MTT, CCK-8, and CellTiter-Glo (CTG) measure cell viability and proliferation, which is crucial for identifying potential anticancer agents or assessing general toxicity. medchemexpress.comijirt.org
Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. For example, a luciferase reporter gene under the control of an NF-κB response element can be used to screen for compounds with anti-inflammatory activity by measuring their ability to inhibit TNF-α-induced NF-κB activation. nih.gov
Phenotypic Screening: This approach focuses on observing changes in cell morphology, migration, or other visible characteristics. medchemexpress.com High-content screening (HCS) platforms use automated microscopy and image analysis to extract multi-parametric data from cellular responses, providing a detailed picture of a compound's effects. researchgate.net
3D Cell Culture Models: To better mimic the in vivo environment, 3D cell culture systems like spheroids and organoids are increasingly used. nih.govmedchemexpress.com These models can provide more predictive data on drug efficacy.
Correlations between Structural Modifications and Observed In Vitro Biological Potencies for this compound Derivatives
The data generated from in vitro assays are used to establish correlations between the chemical structures of the analogues and their biological activities. While specific SAR data for the exact this compound scaffold is limited in the public domain, valuable insights can be drawn from closely related structures.
For instance, in studies of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives as inhibitors of the IGF-1R enzyme, a clear SAR trend was identified. nih.gov The introduction of various amine-containing side chains at the 4-position of the pyridone ring was explored. It was discovered that these substitutions significantly improved the enzymatic potency compared to the unsubstituted parent compound. nih.gov This suggests that for the this compound scaffold, substitutions on the pyridine ring are a critical area for optimization.
General SAR principles for benzimidazole derivatives also provide useful guidance:
Substituents on the Benzimidazole Ring: The electronic nature of substituents on the benzimidazole core can fine-tune activity. In a series of α-amylase inhibitors, a 5-fluoro substitution on the benzimidazole ring, combined with a methylated furan (B31954) at the 2-position, resulted in the most active compound. acs.org
Groups at the 2-Position: The nature of the substituent at the 2-position of the benzimidazole ring is often a major determinant of activity. For hyaluronidase (B3051955) inhibitors, aryl groups at this position conferred greater activity than alkyl groups. mdpi.com Conversely, for other targets, large, bulky groups at this position can lead to steric clashes within the binding site, reducing potency. acs.org
Pyridine Ring Modifications: As seen with imidazodiazepines, replacing a phenyl ring with a pyridine ring can reduce affinity for certain targets like the kappa opioid receptor, indicating the importance of this aromatic system's specific electronic and steric properties. mdpi.com
These findings highlight that potency is often a delicate balance between electronic effects, steric fit, and the ability to form key interactions like hydrogen bonds within the target's binding site.
| Compound Series | Structural Modification | Observed In Vitro Effect | Reference |
| 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones | Addition of amine side chain at pyridone 4-position | Significantly improved IGF-1R enzyme potency | nih.gov |
| 2-Substituted Benzimidazoles | Aryl group at 2-position vs. Alkyl group | Aryl group resulted in higher hyaluronidase inhibition | mdpi.com |
| 2-Substituted Benzimidazoles | Bulky fused rings (pyrene, anthracene) at 2-position | Decreased α-amylase inhibition (potential steric hindrance) | acs.org |
| Substituted Benzimidazoles | 5-Fluoro substitution on benzimidazole ring | Contributed to high α-amylase inhibitory activity | acs.org |
Development of Hypotheses for Pharmacophore Features Based on this compound Scaffold
Based on the collective SAR data, a hypothetical pharmacophore model for this compound derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.
The development of such a model often involves a "pharmacophore-hybridization" strategy, where key features from multiple known active molecules are combined. unito.itnih.govresearchgate.net For the this compound scaffold, the key pharmacophoric features would likely include:
Hydrogen Bond Donors/Acceptors: The benzimidazole N-H group is a crucial hydrogen bond donor. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. These features are often essential for anchoring the ligand within a protein's binding pocket.
Aromatic/Hydrophobic Regions: Both the benzimidazole system and the pyridine ring are planar, aromatic structures that can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.
A Vector for Substitution: The SAR data strongly suggest that specific positions on the scaffold are amenable to substitution to enhance potency. For example, the 4-position of the pyridine ring (based on the pyridinone analogue) appears to be a key vector where introducing functional groups, particularly those containing amines, can lead to additional favorable interactions and significantly boost activity. nih.gov
Defined Spatial Arrangement: The relative orientation of the benzimidazole and pyridine rings is fixed, creating a rigid core structure. This conformational rigidity is often advantageous in drug design as it reduces the entropic penalty upon binding. The specific spatial relationship between the hydrogen bonding features and the aromatic planes defines the core pharmacophore.
A hypothetical pharmacophore model would therefore consist of a central scaffold with defined regions for hydrogen bonding, aromatic interactions, and a specific vector pointing from the pyridine ring where additional functionality can be added to probe for further binding interactions and improve biological potency.
Applications and Advanced Materials Research Involving 1 Pyridin 3 Yl 1h Benzo D Imidazole
Exploration of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole in Optoelectronic Materials
The optoelectronic properties of materials are at the heart of modern technologies such as organic light-emitting diodes (OLEDs) and sensors. The inherent characteristics of the this compound scaffold make it a promising component in these applications.
Fluorescence and Phosphorescence Properties in OLEDs and Sensors
Benzimidazole (B57391) derivatives are known for their photophysical activities, and the inclusion of a pyridine (B92270) ring can further modulate these properties. Studies on related pyridyl-benzimidazole compounds have demonstrated their potential as fluorescent materials. For instance, the structural isomer N-(α-pyridyl)-benzimidazole (α-PYBI) exhibits intramolecular charge transfer (ICT) fluorescence in polar solvents. nih.gov This characteristic is crucial for the development of sensitive fluorescent sensors, as the emission properties can change in response to the local environment. The fluorescence of such compounds can be quenched by substances like acetic acid, indicating the potential for creating sensors that detect specific chemical analytes. nih.gov
In the realm of OLEDs, benzimidazole-based materials are often utilized as host materials for phosphorescent emitters due to their high triplet energies. While specific data for this compound is not extensively documented, theoretical modeling of similar triphenylamine-benzimidazole systems suggests that these types of molecules are suitable for hosting phosphorescent guest molecules, which is a key requirement for efficient OLEDs. nih.gov
| Property | Observation for N-(α-pyridyl)-benzimidazole (α-PYBI) | Reference |
| Fluorescence | Exhibits intramolecular charge transfer fluorescence in polar solvents. | nih.gov |
| Sensing | Fluorescence can be quenched by acetic acid, suggesting potential for chemical sensing applications. | nih.gov |
Semiconducting Properties and Charge Transport Mechanisms
The semiconducting nature of organic materials is fundamental to their function in electronic devices. The electron-deficient character of both the pyridine and benzimidazole rings in this compound suggests that it is likely to exhibit electron-transporting (n-type) properties. This is a desirable characteristic for materials used in the electron transport layer (ETL) of OLEDs, as it helps to balance the charge injection and transport within the device, leading to more efficient light emission.
Theoretical studies on triphenylamine-benzimidazole derivatives have shed light on the charge transport mechanisms in these materials. nih.gov These studies indicate that both dynamic disorder and the applied electric field play significant roles in charge transport. The charge transport can transition from a coherent to an incoherent mechanism, which can be controlled by the electric field. nih.gov This level of control is advantageous for designing efficient OLEDs. While these findings are for related systems, they provide a valuable framework for understanding the potential charge transport properties of this compound. Research on two-dimensional perovskites incorporating benzimidazole has also highlighted the role of the benzimidazole cation in influencing the charge carrier transport mechanism. rsc.org
Polymeric Materials Incorporating this compound Moieties
The incorporation of rigid, aromatic moieties like this compound into polymer backbones can significantly enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications.
Synthesis of Polymers with Integrated this compound Units
Polymers containing benzimidazole and pyridine units, known as poly(pyridine-benzimidazoles) (PPBIs), have been synthesized through polycondensation reactions. A common method involves the reaction of tetraamine (B13775644) precursors with pyridine dicarboxylic acids in a dehydrating agent and solvent like polyphosphoric acid (PPA). benicewiczgroup.com This process allows for the direct casting of the polymer solution to form membranes. The inclusion of the pyridine nitrogen in the polymer backbone has been shown to improve the solubility of the polymer in PPA, which facilitates processing. benicewiczgroup.com Similar synthetic strategies could be employed to create polymers incorporating the this compound unit. Other research has focused on the synthesis of polyimides containing pyridine units, which also show promise for high-performance applications. tandfonline.com
Thermal and Mechanical Properties of Such Polymeric Systems
Polymers containing benzimidazole rings are renowned for their exceptional thermal stability. For instance, poly-p-phenylene-benzimidazole-terephthalamide (PBIA) fiber exhibits better thermal stability and tensile properties compared to other aromatic polyamides. researchgate.net The onset of degradation for PBIA in a nitrogen atmosphere is as high as 421°C. researchgate.net Similarly, polyimides incorporating N-phenyl-substituted benzimidazole have shown high glass transition temperatures (Tg) exceeding 450°C and low coefficients of thermal expansion. semanticscholar.org Polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone also exhibit excellent thermal stability with Tg values ranging from 201 to 310°C and high tensile moduli. tandfonline.com These examples strongly suggest that polymers incorporating the this compound moiety would also possess high thermal stability and robust mechanical properties.
| Polymer System | Thermal Property | Mechanical Property | Reference |
| Poly-p-phenylene-benzimidazole-terephthalamide (PBIA) | Onset degradation temperature of 421°C in N2. | Superior tensile properties compared to other aromatic polyamides. | researchgate.net |
| N-Phenyl-substituted poly(benzimidazole imide)s | Glass transition temperatures > 450°C. | --- | semanticscholar.org |
| Polyimides from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Glass transition temperatures of 201–310°C. | Tensile modulus in the range of 103–145 MPa. | tandfonline.com |
Supramolecular Assemblies and Self-Assembly of this compound Derivatives
The nitrogen atoms in the pyridine and benzimidazole rings of this compound make it an excellent candidate for forming supramolecular assemblies through non-covalent interactions such as hydrogen bonding and metal coordination. These interactions can lead to the formation of well-ordered, functional materials.
The physicochemical nature of the benzimidazole moiety allows for assembly through various interactions, including hydrophobic interactions and coordination with metal ions. researchgate.net This can lead to the formation of diverse structures, from small coordination complexes to larger, more complex architectures like metal-organic frameworks and nanowires. researchgate.net Research on bis(benzimidazole)pyridine (BBP) has shown that it can act as a ligand to form coordination polymers and complex hydrogen-bonded networks. nih.gov These supramolecular structures can exhibit interesting properties, such as high birefringence, which is valuable for optical applications. nih.gov The ability of pyridyl-benzimidazole derivatives to form complexes with metal ions like iron(II) has also been demonstrated. rsc.org These self-assembly processes are crucial for the bottom-up fabrication of novel nanomaterials with tailored properties for applications in sensing, photoluminescence, and catalysis. researchgate.net
Hydrogen Bonding and π-π Stacking Interactions in Self-Assembled Structures
The self-assembly of molecules into ordered supramolecular structures is governed by a range of non-covalent interactions, with hydrogen bonding and π-π stacking being paramount for aromatic nitrogen-containing heterocycles. In the context of pyridinyl-benzimidazole derivatives, these forces dictate the crystal packing and the ultimate three-dimensional architecture.
Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the nitrogen atom of the pyridine ring, which acts as a hydrogen bond acceptor. In related compounds where an N-H group is present on the imidazole (B134444) ring, this group serves as a potent hydrogen bond donor. For instance, in the crystal structure of the unhydrated isomer, 2-(Pyridin-4-yl)-1H-benzimidazole, molecules are linked by N-H⋯N hydrogen bonds, forming chains. nih.gov The absence of the imidazole N-H donor in the 1-substituted title compound means that hydrogen bonding would primarily involve C-H donors from the aromatic rings interacting with the pyridine nitrogen (C-H⋯N) or interactions with co-formers and solvent molecules. rsc.orgnih.gov Studies on other benzimidazole derivatives show that O-H⋯N and N-H⋯O interactions are common when solvents like water or co-formers with hydroxyl groups are present, leading to the formation of complex sheets and frameworks. mdpi.com
π-π Stacking Interactions: The planar, electron-rich aromatic systems of both the benzimidazole and pyridine rings are ideal for π-π stacking interactions. These interactions are crucial for stabilizing the crystal lattice and can significantly influence the material's electronic and photophysical properties. rsc.orgnih.gov In crystal structures of related compounds, parallel-displaced or face-to-face stacking is frequently observed. researchgate.net For example, in 2-(Pyridin-4-yl)-1H-benzimidazole, weak π-π stacking with a centroid-centroid distance of 3.7469 Å links the hydrogen-bonded chains into extended sheets. nih.gov The strength and geometry of these interactions are sensitive to the presence and position of substituents on the aromatic rings. rsc.org Tight π-stacking can lead to fluorescence quenching in the solid state. rsc.org
The interplay between hydrogen bonding and π-π stacking directs the formation of diverse supramolecular assemblies, from simple dimers to complex 3D networks. researchgate.netresearchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts in crystals of related benzimidazole structures. rsc.orgnih.gov
Table 1: Examples of Intermolecular Interactions in Related Benzimidazole Derivatives
| Compound | Interaction Type | Interaction Details | Reference |
|---|---|---|---|
| 2-(Pyridin-4-yl)-1H-benzimidazole | N-H⋯N Hydrogen Bond | Forms chains of molecules parallel to the rsc.org crystal axis. | nih.gov |
| 2-(Pyridin-4-yl)-1H-benzimidazole | π-π Stacking | Centroid-centroid distance of 3.7469 Å between stacked molecules. | nih.gov |
| 1-{[Dimethyl(phenyl)silyl]methyl}-3-(2-phenylethyl)-1H-benzimidazol-3-ium bromide | π-π Stacking | Face-to-face interactions with centroid-centroid distances of 3.5401 Å and 3.8815 Å. | researchgate.net |
| 2-Phenyl-1H-benzo[d]imidazoles | C-H⋯N and C-H⋯π | Connect molecules where stronger hydrogen bond donors are absent. | rsc.org |
Crystal Engineering and Cocrystallization Strategies
Crystal engineering is the design and synthesis of functional solid-state structures built from molecular components. It relies on a thorough understanding of intermolecular interactions to control the assembly of molecules into a desired architecture. Cocrystallization, a key strategy in crystal engineering, involves combining a target molecule with a second molecule (a "coformer") to create a new crystalline phase where both components exist in a specific stoichiometric ratio. google.com
For this compound, the pyridine nitrogen atom is a primary target for crystal engineering. Its ability to act as a reliable hydrogen bond acceptor makes the compound an excellent candidate for forming cocrystals with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. google.com This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering the covalent structure of the API itself. google.com
For example, the benzimidazole-containing drug bilastine (B1667067) has been successfully cocrystallized with various carboxylic acids, including benzoic acid, succinic acid, and adipic acid. google.com These cocrystals are formed through hydrogen bonding between the acid's carboxyl group and hydrogen bond acceptors on the bilastine molecule. The selection of the coformer is critical, and the resulting crystal structure can exhibit different stoichiometries and hydration states. google.com
Strategies for this compound:
Coformer Selection: Potential coformers could include dicarboxylic acids (e.g., adipic acid, succinic acid) or hydroxybenzoic acids. These coformers provide strong hydrogen bond donor groups (–COOH, –OH) that can form robust synthons with the pyridine nitrogen of the target molecule.
Synthesis Methods: Cocrystals can be prepared through various methods, including solution crystallization, slurrying in a suitable solvent, or mechanochemical grinding. rsc.orggoogle.com
Metal Coordination: The nitrogen atoms in both the imidazole and pyridine rings can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. researchgate.netnih.gov This strategy allows for the construction of highly ordered, porous materials with applications in catalysis, gas storage, and sensing. researchgate.net Research on bis(benzimidazole)pyridine ligands shows their ability to form complex networks with transition metals like manganese and zinc. nih.gov
Table 2: Potential Coformers for Cocrystallization with Pyridinyl-Benzimidazoles
| Coformer Class | Example Coformer | Rationale for Selection | Reference |
|---|---|---|---|
| Dicarboxylic Acids | Adipic Acid | Provides two carboxylic acid groups for robust hydrogen bonding. Successfully used with the benzimidazole drug bilastine. | google.com |
| Dicarboxylic Acids | Succinic Acid | A shorter-chain dicarboxylic acid, also shown to form cocrystals with bilastine. | google.com |
| Aromatic Carboxylic Acids | Benzoic Acid | A simple aromatic acid capable of forming strong hydrogen bonds and participating in π-π stacking. | google.com |
| Hydroxy-Substituted Acids | 4-Hydroxybenzoic Acid | Offers both a carboxylic acid donor and a phenolic hydroxyl donor, allowing for more complex hydrogen bond networks. | mdpi.com |
Future Directions and Emerging Research Avenues for 1 Pyridin 3 Yl 1h Benzo D Imidazole
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole Analogues
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel analogues of this compound. These computational tools offer the ability to analyze vast datasets, identify complex structure-activity relationships (SAR), and predict the properties of virtual compounds, thereby accelerating the drug discovery pipeline and reducing the reliance on traditional trial-and-error approaches.
Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of computational drug design, are being significantly enhanced by ML algorithms. biointerfaceresearch.com For benzimidazole (B57391) derivatives, ML models such as K-Nearest Neighbors (KNN), Random Forest (RF), and Gradient Boosting (GB) have been employed to develop predictive models for various biological activities. doi.org For instance, a study on benzimidazole derivatives utilized these models to predict their inhibition efficiencies, with the KNN model showing the best performance. doi.org Such models can be trained on existing data for this compound analogues to guide the synthesis of new compounds with improved potency and selectivity.
Table 1: Application of Machine Learning Models in the Study of Benzimidazole Derivatives
| Machine Learning Model | Application | Key Findings | Reference |
|---|---|---|---|
| K-Nearest Neighbors (KNN) | Predicting inhibition efficiencies of benzimidazole derivatives. | Demonstrated the best performance with a correlation coefficient (R²) of 0.654 in a comparative study. | doi.org |
| Random Forest (RF) | Developing predictive models for anti-corrosion properties. | Used alongside other models to establish a predictive framework for novel benzimidazole compounds. | doi.org |
| Gradient Boosting (GB) | Predictive modeling of inhibition efficiencies. | Part of a suite of ML models used to assess the anti-corrosion properties of benzimidazole derivatives. | doi.org |
| Support Vector Machine (SVM) | Predicting the inhibitory efficiency of benzimidazole compounds. | An SVM model based on 11 descriptors achieved a high correlation coefficient (R²) of 0.9589. | doi.org |
Furthermore, generative AI models can design novel molecular structures from scratch that are optimized for specific biological targets. By learning the underlying chemical patterns of known active this compound derivatives, these models can propose new analogues with high predicted affinity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Virtual screening of large compound libraries using docking simulations and ML-based scoring functions can also efficiently identify promising candidates for further experimental validation. mdpi.com
Advanced Reaction Engineering for Scalable Synthesis of this compound
The development of efficient, scalable, and sustainable synthetic methods is crucial for the translation of promising this compound analogues from the laboratory to clinical and commercial applications. Advanced reaction engineering principles are being applied to overcome the limitations of traditional batch synthesis, which often involve harsh reaction conditions, long reaction times, and the generation of significant waste. omicsonline.orgomicsonline.org
Continuous flow chemistry has emerged as a powerful technology for the synthesis of benzimidazoles. omicsonline.orgomicsonline.org This approach offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. omicsonline.org Studies have demonstrated the use of heterogeneous acid catalysts, such as sulfonated polystyrene resins, in continuous flow reactors to produce benzimidazole derivatives in high yields (90–97%) with short residence times (less than 10 minutes). omicsonline.orgomicsonline.org This methodology allows for easy catalyst separation and recycling, contributing to a more sustainable manufacturing process. omicsonline.orgomicsonline.org
Microwave-assisted synthesis is another advanced technique that has been successfully applied to the synthesis of benzimidazole derivatives. rsc.orgmdpi.comarkat-usa.org Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. monash.edu One-pot synthesis protocols under microwave conditions, sometimes in green solvents like water, have been developed for various benzimidazole-containing heterocyclic systems. rsc.orgmdpi.com
The use of novel catalysts, including various nanomaterials, is also a key area of research for improving the synthesis of benzimidazoles. nih.govrsc.org These catalysts can offer high efficiency, selectivity, and reusability, further contributing to the development of green and economically viable synthetic routes. rsc.org
Table 2: Comparison of Advanced Synthesis Methodologies for Benzimidazole Derivatives
| Synthesis Methodology | Key Features | Advantages |
|---|---|---|
| Continuous Flow Chemistry | Utilizes a continuous flow reactor with a heterogeneous acid catalyst. | High yields (90-97%), short residence times (<10 min), excellent scalability, catalyst recyclability. omicsonline.orgomicsonline.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid and uniform heating. | Reduced reaction times, improved yields, potential for solvent-free reactions. rsc.orgarkat-usa.orgmonash.edu |
| Nanocatalysis | Uses catalysts such as ZnO nanoparticles or MgO@DFNS. | Mild reaction conditions, high efficiency, catalyst reusability. nih.govrsc.org |
| Ultrasonic Irradiation | Utilizes ultrasonic waves to accelerate the reaction. | Shorter reaction times, high isolated yields, simple work-up procedure. doi.org |
Exploration of Novel In Vitro Mechanistic Targets for this compound Derivatives
While the biological activities of many benzimidazole derivatives are well-documented, the exploration of novel in vitro mechanistic targets for this compound and its analogues remains a promising avenue for discovering new therapeutic applications. The unique structural features of this compound suggest that it may interact with a diverse range of biological macromolecules.
Recent research on benzimidazole hybrids has identified several novel enzymatic targets. For example, certain benzimidazole derivatives have shown inhibitory activity against lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov This suggests a potential application for this compound analogues as antifungal agents. Other studies have identified N-aryl-benzimidazolone analogues as potential inhibitors of HSP90, a molecular chaperone involved in the stability and function of numerous client proteins implicated in cancer. mdpi.com
Topoisomerases, enzymes that regulate the topology of DNA, are another important class of targets. Novel benzimidazole-triazole derivatives have been identified as inhibitors of topoisomerase I, highlighting their potential as anticancer agents. acs.org Furthermore, some 2-substituted benzimidazoles have demonstrated inhibitory activity against topoisomerase II. nih.gov
In addition to enzymes, G protein-coupled receptors (GPCRs) represent a major class of drug targets. Benzimidazole derivatives have been developed as ligands for cannabinoid receptors (CB1 and CB2), with some showing high selectivity for the CB2 receptor. researchgate.netnih.gov The discovery of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R) further expands the potential therapeutic applications of this scaffold. nih.gov
Table 3: Potential Novel In Vitro Mechanistic Targets for this compound Derivatives
| Target Class | Specific Target | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Lanosterol 14α-demethylase | Antifungal | nih.gov |
| HSP90 | Anticancer | mdpi.com | |
| Topoisomerase I | Anticancer | acs.org | |
| Topoisomerase II | Anticancer | nih.gov | |
| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | nih.gov | |
| Receptors | Cannabinoid Receptor Type 1 (CB1) | Neurological Disorders | nih.gov |
| Cannabinoid Receptor Type 2 (CB2) | Inflammatory Disorders | researchgate.net | |
| Insulin-like Growth Factor 1-Receptor (IGF-1R) | Anticancer | nih.gov |
Development of High-Throughput Screening Methodologies for this compound Libraries
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large libraries of compounds to identify those with desired biological activity. acs.org The development of robust and efficient HTS methodologies is critical for exploring the therapeutic potential of diverse this compound libraries.
Quantitative HTS (qHTS) has emerged as a powerful approach that provides concentration-response data for thousands of compounds simultaneously, offering a more detailed understanding of their potency and efficacy compared to single-concentration screening. nih.gov However, the analysis of qHTS data presents statistical challenges, particularly in the context of nonlinear modeling. nih.gov The development of robust data analysis pipelines is therefore crucial for accurately identifying and prioritizing hits from qHTS campaigns. nih.gov
The design of specific and sensitive assays is fundamental to the success of any HTS campaign. For this compound libraries, a variety of assay formats can be employed, depending on the target of interest. These include biochemical assays to measure enzyme inhibition or receptor binding, as well as cell-based assays to assess cellular responses. Receptor binding assays, often utilizing radiolabeled ligands, are a critical component in the characterization of drug targets and the screening of compound libraries. merckmillipore.com
The integration of HTS with machine learning is a particularly promising area. ML models can be trained on HTS data to predict the activity of new compounds, prioritize hits for follow-up studies, and identify false positives and negatives. acs.org This synergy between experimental screening and computational analysis can significantly enhance the efficiency and effectiveness of the drug discovery process for this compound derivatives.
Table 4: Key Considerations in High-Throughput Screening of this compound Libraries
| Aspect | Description | Importance |
|---|---|---|
| Assay Development | Creation of specific and sensitive biochemical or cell-based assays tailored to the biological target. | Ensures the reliable detection of active compounds and minimizes false results. |
| Quantitative HTS (qHTS) | Screening at multiple concentrations to generate dose-response curves. | Provides more detailed information on compound potency and efficacy, reducing false-positive and false-negative rates. nih.gov |
| Data Analysis | Application of robust statistical methods and machine learning algorithms for hit identification and prioritization. | Crucial for handling the large datasets generated by HTS and for making accurate predictions. nih.govacs.org |
| Automation | Use of robotic systems for liquid handling, plate reading, and other repetitive tasks. | Increases throughput, improves reproducibility, and reduces the potential for human error. youtube.com |
| Library Design | Curation of a diverse and high-quality library of this compound analogues. | Maximizes the chances of identifying novel hits with desired biological activities. |
Q & A
Q. What are the optimized synthetic routes for 1-(Pyridin-3-yl)-1H-benzo[d]imidazole, and how is regioselectivity controlled?
The compound can be synthesized via copper-catalyzed click chemistry, where azide-alkyne cycloaddition ensures regioselectivity. For example, coupling aromatic azides with propynylated benzimidazole precursors under mild conditions (e.g., Cu(OAc)₂ catalysis) yields triazole-linked derivatives with high regioselectivity . Solvent choice (e.g., THF or DMF) and temperature (60–80°C) are critical for optimizing yields (>80%) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign proton and carbon environments, particularly distinguishing pyridinyl and benzimidazole moieties. X-ray crystallography further validates stereochemistry and intermolecular interactions, such as π-π stacking between aromatic rings .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and stability under inert conditions. Its UV-Vis absorption (λmax ~270–300 nm) and fluorescence properties make it suitable for photophysical studies. Stability tests (TGA/DSC) under varying pH and temperature guide storage conditions .
Q. What strategies mitigate byproduct formation during benzimidazole functionalization?
Byproducts arise from competing N-alkylation or oxidation. Using protective groups (e.g., Boc for amines) and optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of benzimidazole to pyridinyl reagents) minimize impurities. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) evaluates binding to targets like HIV-1 reverse transcriptase, with scoring functions (ΔG < -8 kcal/mol) indicating strong inhibition potential .
Q. What methodologies resolve contradictions in reported biological activities across similar derivatives?
Comparative SAR studies analyze substituent effects. For example, replacing pyridinyl with bulkier groups (e.g., tert-butylphenoxy) enhances hydrophobic interactions but reduces solubility. Assays under standardized conditions (e.g., IC₅₀ in MTT tests) control variability, while meta-analyses of IC₅₀ values across studies identify trends .
Q. How do structural modifications enhance antitumor or antiviral efficacy?
Introducing sulfonyl or piperazinyl groups improves metabolic stability and target affinity. For instance, coupling with 4-arylpiperazines (via methoxylated linkers) enhances anti-HIV activity by mimicking Delavirdine’s binding to non-nucleoside RT pockets . Fluoro or chloro substituents at specific positions increase cytotoxicity in MCF-7 cells (IC₅₀ < 10 µM) .
Q. What advanced techniques characterize dynamic binding mechanisms in receptor-ligand interactions?
Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd rates), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For histamine H₁ receptor antagonism, radioligand displacement assays (³H-mepyramine) confirm competitive binding .
Q. How are regiochemical challenges addressed in multi-step syntheses of hybrid scaffolds?
Regioselective alkylation is achieved via SN2 reactions with primary alkyl halides, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) installs aryl groups at specific benzimidazole positions. Monitoring with LC-MS at intermediate steps ensures fidelity .
Q. What comparative analyses distinguish this compound from bioisosteric analogs?
Bioisosteric replacement (e.g., benzimidazole vs. indole) is evaluated via docking and MD simulations. For example, benzimidazole’s planar structure enhances π-stacking with RT active sites compared to indole, improving inhibition (Ki < 1 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
